molecular formula C20H22N2O2 B11145528 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide

Cat. No.: B11145528
M. Wt: 322.4 g/mol
InChI Key: BZPDGIGHASFWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide is a synthetic organic compound with the molecular formula C20H22N2O2 and a molecular weight of 322.4 g/mol . Its structure is characterized by a 5-methoxyindole group linked via an ethyl chain to a propanamide moiety that is substituted with a phenyl ring. This combination of an indole scaffold and an aromatic phenyl group makes it a compound of significant interest in medicinal chemistry and drug discovery research. The structural motif of a methoxy-indole ring system is found in compounds that target biologically relevant proteins. For instance, research into similar indole-derivatives has shown that the 5-methoxyindole group can be a critical pharmacophore for binding to protein sites that require extensive interaction networks, such as the PF74 binding site on the HIV-1 capsid protein . While the specific biological activity of this compound is a subject for ongoing investigation, its core structure suggests it is a valuable scaffold for designing novel bioactive molecules and probing protein-ligand interactions. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C20H22N2O2/c1-24-18-8-9-19-17(15-18)11-13-22(19)14-12-21-20(23)10-7-16-5-3-2-4-6-16/h2-6,8-9,11,13,15H,7,10,12,14H2,1H3,(H,21,23)

InChI Key

BZPDGIGHASFWBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Indole Core Functionalization

The 5-methoxyindole precursor is synthesized via Fischer indole cyclization of 4-methoxyphenylhydrazine with ketones under acidic conditions. Methoxy group positioning is critical; using BF₃·Et₂O as a catalyst ensures >90% regioselectivity for the 5-position. Subsequent N-alkylation with 1,2-dibromoethane introduces the ethyl spacer, though competing O-alkylation requires careful temperature control (40–50°C).

Reaction Conditions:

StepReagentsTemperatureTimeYield
Cyclization4-Methoxyphenylhydrazine, ketone, BF₃·Et₂O80°C12 hr85%
N-Alkylation1,2-Dibromoethane, K₂CO₃, DMF50°C6 hr67%

Amide Bond Formation

Coupling the indole-ethylamine intermediate with 3-phenylpropanoyl chloride is achieved via Schotten-Baumann conditions. Triethylamine acts as a base, with dichloromethane as the solvent. Excess acyl chloride (1.5 eq) ensures complete conversion, though hydrolysis byproducts necessitate rapid workup.

Optimization Strategy :

  • Lowering reaction temperature to 0°C reduces racemization.

  • Using HATU as a coupling agent increases yield to 78% but raises costs.

Solid-Phase Synthesis for Scalability

Resin-Based Immobilization

Wang resin functionalized with hydroxymethyl groups anchors the 3-phenylpropanamide moiety via ester linkages. After Fmoc deprotection, the indole-ethylamine is coupled using PyBOP/DIEA, enabling iterative purification after each step.

Advantages:

  • Purity >95% after cleavage (TFA/water).

  • Scalable to kilogram quantities with automated systems.

Microwave-Assisted Reactions

Microwave irradiation (100°C, 300 W) accelerates amide bond formation, reducing reaction time from 6 hr to 20 min. Solvent-free conditions with silica-supported catalysts minimize waste.

Catalytic Methods for Green Chemistry

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination couples 5-methoxyindole with ethylene diamine derivatives using Pd(OAc)₂/Xantphos. This method avoids stoichiometric metal reagents, reducing heavy metal contamination.

Performance Metrics:

Catalyst LoadingLigandYield
2 mol% PdXantphos72%
5 mol% PdBINAP68%

Enzymatic Amination

Lipase B from Candida antarctica catalyzes the transamidation of ethyl acrylate with indole-ethylamine in ionic liquids. While eco-friendly, yields remain moderate (55%).

Analytical Characterization

Structural Verification

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, indole H-2), 6.85–7.40 (m, 8H, aromatic), 3.82 (s, 3H, OCH₃).

  • HPLC-MS : Retention time 8.2 min (C18 column), [M+H]⁺ = 323.2.

Purity Assessment

UPLC with diode-array detection (λ = 280 nm) confirms >99% purity when using gradient elution (acetonitrile/water + 0.1% formic acid) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the amide moiety can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins in the body.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole Moieties

N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide (CAS 1401555-73-4)
  • Structure : The phenyl group in the target compound is replaced with a 5-phenyl-1,3-oxazol-2-yl group.
  • Molecular Weight : 389.4 g/mol (vs. 361.4 g/mol for the target compound).
  • The oxazole’s aromaticity and planar structure may also alter binding affinity compared to the simpler phenyl group .
3-(1H-Indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide (CAS 1574408-44-8)
  • Structure: Features two indole moieties—one at the 1-position and another at the 3-position of the ethyl linker.
  • Molecular Weight : 361.4 g/mol (identical to the target compound).
  • Key Differences : The additional indole group may increase π-π stacking interactions but could reduce solubility due to higher hydrophobicity .

Analogues with Modified Aromatic Substituents

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Structure : The phenyl group is replaced with a 6-methoxynaphthalen-2-yl group (derived from naproxen, an NSAID).
  • Key Differences : The naphthalene system enhances lipophilicity and may confer cyclooxygenase (COX) inhibitory activity, similar to naproxen. This modification highlights the role of aromatic bulk in anti-inflammatory applications .
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
  • Structure : Contains a fluorinated biphenyl group instead of a single phenyl ring.
  • Key Differences : Fluorine substitution improves metabolic stability and membrane permeability. The biphenyl system may enhance binding to hydrophobic pockets in enzymes or receptors .

Pharmacologically Optimized Derivatives

Indomethacin Analogues (e.g., Compound 58)
  • Structure : 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)propanamide.
  • Key Differences : Incorporates a sulfonamide group and chlorinated aromatic rings, typical of COX inhibitors like indomethacin. These groups enhance potency but may increase toxicity risks .
Piperazinone Phenylalanine Derivatives (e.g., Compound 7a)
  • Structure: Combines a phenylpropanamide core with a piperazinone ring and methylindole acetyl group.

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications References
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide 5-Methoxyindole, phenylpropanamide 361.4 Potential CNS activity
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide Oxazole-phenyl hybrid 389.4 Enhanced hydrogen-bonding capacity
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Naproxen-derived naphthalene 347.4 Anti-inflammatory (COX inhibition)
Indomethacin analogue (Compound 58) Chlorobenzoyl, sulfonamide 544.4 High potency COX inhibition

Biological Activity

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide, a compound derived from indole, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H20N2O2C_{17}H_{20}N_2O_2. The compound features an indole ring substituted with a methoxy group and a phenylpropanamide side chain, which may contribute to its biological activity.

Research indicates that this compound exhibits various mechanisms of action, particularly through its interaction with neurotransmitter receptors. Notably:

  • Melatonin Receptors : It has been identified as an agonist for melatonin receptor type 1A and an inhibitor for type 1B, suggesting potential applications in sleep disorders and circadian rhythm regulation .
  • Neuroprotective Effects : A study highlighted its role as a neuroprotectant in Alzheimer's disease models. The compound was shown to target mitochondrial complex I, enhancing cell viability under oxidative stress conditions .

Neuroprotective Activity

A significant area of research focuses on the neuroprotective properties of this compound. In cellular models, it demonstrated the ability to mitigate neuronal damage associated with Alzheimer's disease by modulating mitochondrial function. Key findings include:

  • Cell Viability : The compound improved cell survival rates in neuroblastoma cells exposed to amyloid-beta toxicity.
  • Mitochondrial Function : Docking studies revealed its binding affinity to the FMN site of mitochondrial complex I, which is crucial for ATP production and cellular energy metabolism .

Antioxidant Activity

The compound also exhibits antioxidant properties. It was found to reduce reactive oxygen species (ROS) levels in vitro, thereby protecting cells from oxidative damage. This mechanism is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

Study on Alzheimer's Disease

In a study aimed at developing novel neuroprotectants for Alzheimer's disease, researchers synthesized analogs based on this compound. The results indicated that modifications to the indole ring significantly enhanced neuroprotective activity. Specifically, the presence of hydroxyl groups on the phenyl ring was crucial for maintaining efficacy against neurodegeneration .

Melatonin Receptor Interaction

Another study evaluated the interaction of this compound with melatonin receptors. It was shown to selectively activate melatonin receptor type 1A while inhibiting type 1B, highlighting its potential for therapeutic applications in sleep disorders and mood regulation .

Summary of Biological Activities

Activity Mechanism Findings
NeuroprotectiveTargets mitochondrial complex IEnhanced cell viability in neuroblastoma cells under oxidative stress
AntioxidantReduces reactive oxygen species (ROS)Protects against oxidative damage in neuronal models
Melatonin receptor modulationAgonist for melatonin receptor type 1A; inhibitor for type 1BPotential applications in sleep disorders and circadian rhythm regulation

Q & A

Q. What are the established synthetic routes for N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling indole derivatives with phenylpropanamide precursors. For example, a multi-step approach may include:

  • Step 1 : Functionalization of 5-methoxyindole via alkylation or amidation to introduce the ethyl linker.
  • Step 2 : Condensation with 3-phenylpropanoyl chloride under inert atmosphere (e.g., N₂) using catalysts like palladium or copper complexes (common in indole chemistry) .
  • Critical parameters : Solvent choice (DMF or toluene), temperature control (60–80°C), and stoichiometric ratios of reactants to minimize side products. Yields are optimized by column chromatography purification and confirmed via HPLC (>98% purity) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to confirm the indole moiety (δ 7.0–7.5 ppm for aromatic protons) and the ethyl linker (δ 3.2–3.8 ppm for -CH₂-) .
  • High-Resolution Mass Spectrometry (HRMS) : Experimental m/z values (e.g., [M+H]⁺) are compared with theoretical calculations to verify molecular weight (e.g., ±0.0001 accuracy) .
  • HPLC : Retention times (e.g., tR = 10.75 min) and UV-Vis profiles confirm purity and stability under varying pH conditions .

Advanced Research Questions

Q. How can computational chemistry tools predict the three-dimensional conformation and binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases). The indole ring’s methoxy group shows hydrogen bonding with catalytic residues, while the phenylpropanamide tail occupies hydrophobic pockets .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity. For example, the methoxy group’s electron-donating effect enhances π-π stacking with aromatic residues .
  • Validation : Cross-referencing with crystallographic data (e.g., SHELX-refined structures) ensures accuracy in conformational predictions .

Q. What strategies are employed to resolve discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?

Methodological Answer:

  • Controlled Variables : Adjust computational parameters (e.g., logP, polar surface area) to match experimental solubility and permeability assays. For instance, discrepancies in metabolic stability may arise from unaccounted cytochrome P450 interactions .
  • Iterative Refinement : Use machine learning models trained on high-throughput screening data to improve ADMET prediction algorithms. For example, correcting false negatives in hepatotoxicity by incorporating hepatic microsomal stability data .

Q. How does modifying substituents on the indole ring (e.g., replacing methoxy with halogens) affect biological activity and selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Electron-withdrawing groups (e.g., -Cl, -NO₂) increase binding affinity to ATP-binding pockets in kinases by enhancing dipole interactions .
    • Bulkier substituents (e.g., -Br) may reduce off-target effects by sterically hindering non-selective binding .
  • Experimental Validation : Dose-response curves (IC₅₀ values) from cell-based assays (e.g., BTK inhibition) quantify potency, while selectivity is assessed via kinase profiling panels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.